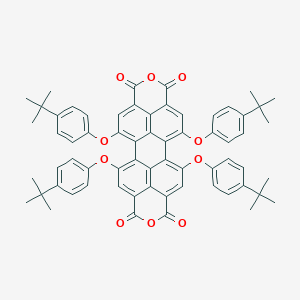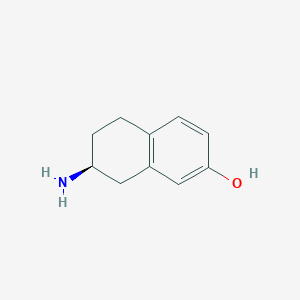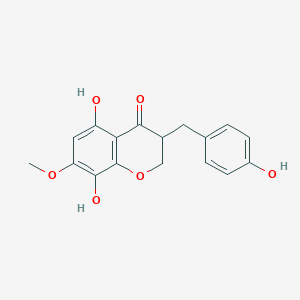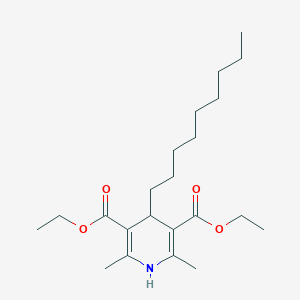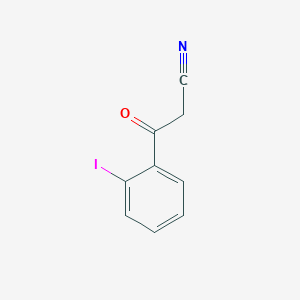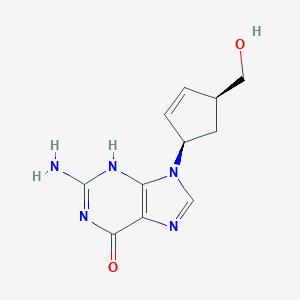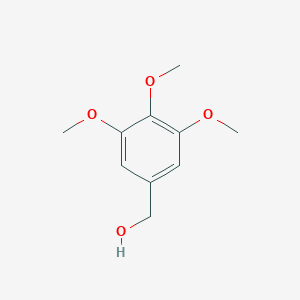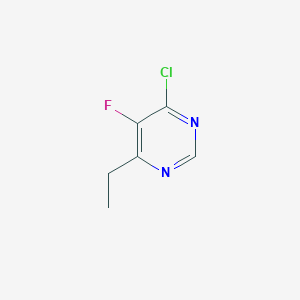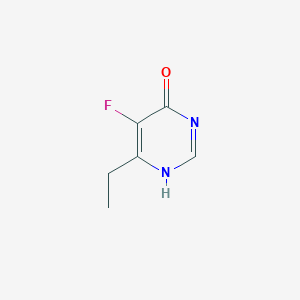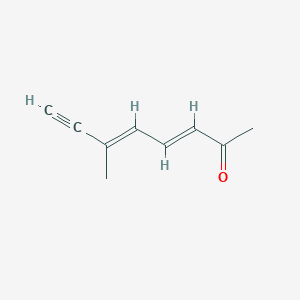
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown potential as a therapeutic agent for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mecanismo De Acción
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in B-cell development and function, and is overexpressed in many B-cell malignancies. By inhibiting BTK, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea disrupts the signaling pathway and induces apoptosis in B-cells. N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has also been shown to inhibit other downstream targets of BTK, including AKT and ERK, which may contribute to its anti-tumor effects.
Efectos Bioquímicos Y Fisiológicos
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to have several biochemical and physiological effects in preclinical models of B-cell malignancies. In CLL, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to inhibit BTK signaling and induce apoptosis in CLL cells, both alone and in combination with other agents. In MCL, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to inhibit tumor growth and improve survival in mouse models. In DLBCL, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to inhibit BTK signaling and induce apoptosis in DLBCL cells. N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has also been shown to inhibit other downstream targets of BTK, including AKT and ERK, which may contribute to its anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea in lab experiments include its specificity for BTK, its ability to inhibit other downstream targets of BTK, and its potential as a therapeutic agent for the treatment of B-cell malignancies. However, there are also several limitations to using N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea in lab experiments, including its cost, its limited availability, and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several future directions for research on N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea, including:
1. Clinical trials: N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea is currently being evaluated in several clinical trials for the treatment of B-cell malignancies, including CLL, MCL, and DLBCL. Further clinical trials are needed to evaluate the safety and efficacy of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea in larger patient populations.
2. Combination therapy: N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has shown potential as a combination therapy with other agents, including venetoclax and rituximab. Further research is needed to identify optimal combinations and dosing regimens.
3. Resistance mechanisms: Resistance to BTK inhibitors, including N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea, is a common problem in the treatment of B-cell malignancies. Further research is needed to identify the mechanisms of resistance and develop strategies to overcome it.
4. Biomarkers: Biomarkers are needed to predict response to BTK inhibitors, including N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea. Further research is needed to identify biomarkers that can be used to select patients for treatment and monitor response.
Conclusion
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea is a small molecule inhibitor that targets the protein kinase BTK and has shown potential as a therapeutic agent for the treatment of various B-cell malignancies. The synthesis of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been optimized to improve yield and purity, and several methods have been developed for large-scale production. N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been extensively studied in preclinical models of B-cell malignancies and has shown promising results in both in vitro and in vivo studies. Future research on N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea should focus on clinical trials, combination therapy, resistance mechanisms, and biomarkers.
Métodos De Síntesis
The synthesis of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea involves several steps, including the reaction of 2,6-diisopropylaniline with 1-bromo-2-chloroethane to form the intermediate 2,6-bis(1-methylethyl)-N-(2-chloroethyl)aniline. This intermediate is then reacted with 1-methyl-1H-indole-3-carboxaldehyde to form the final product, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea. The synthesis of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been optimized to improve yield and purity, and several methods have been developed for large-scale production.
Aplicaciones Científicas De Investigación
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in both in vitro and in vivo studies. In CLL, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to inhibit BTK signaling and induce apoptosis in CLL cells, both alone and in combination with other agents. In MCL, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to inhibit tumor growth and improve survival in mouse models. In DLBCL, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to inhibit BTK signaling and induce apoptosis in DLBCL cells.
Propiedades
Número CAS |
145131-23-3 |
|---|---|
Nombre del producto |
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea |
Fórmula molecular |
C26H35N3O |
Peso molecular |
405.6 g/mol |
Nombre IUPAC |
1-[2,6-di(propan-2-yl)phenyl]-3-[2-(1-methylindol-3-yl)butyl]urea |
InChI |
InChI=1S/C26H35N3O/c1-7-19(23-16-29(6)24-14-9-8-11-22(23)24)15-27-26(30)28-25-20(17(2)3)12-10-13-21(25)18(4)5/h8-14,16-19H,7,15H2,1-6H3,(H2,27,28,30) |
Clave InChI |
AYIQHRJVMJNQAZ-UHFFFAOYSA-N |
SMILES |
CCC(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
SMILES canónico |
CCC(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
Sinónimos |
3-(2,6-dipropan-2-ylphenyl)-1-[2-(1-methylindol-3-yl)butyl]urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



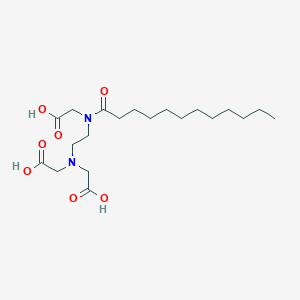
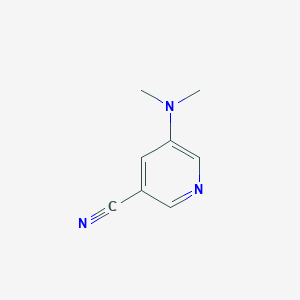
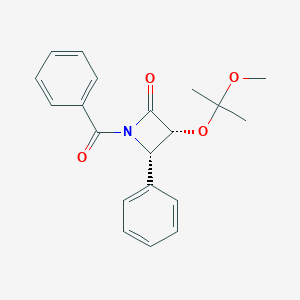
![Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-](/img/structure/B125615.png)
